9-[2-(2-Methoxyphenoxy)ethyl]carbazole
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Overview
Description
9-[2-(2-Methoxyphenoxy)ethyl]carbazole is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science. This compound, in particular, has been studied for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(2-Methoxyphenoxy)ethyl]carbazole typically involves the reaction of 4-hydroxycarbazole with epichlorohydrin to form 4-(2,3-epoxypropoxy)carbazole. This intermediate is then reacted with 2-(2-methoxyphenoxy)ethylamine to yield the final product . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
9-[2-(2-Methoxyphenoxy)ethyl]carbazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbazole nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-9-carboxylic acid, while reduction may produce 9-ethylcarbazole .
Scientific Research Applications
9-[2-(2-Methoxyphenoxy)ethyl]carbazole has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 9-[2-(2-Methoxyphenoxy)ethyl]carbazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Carvedilol: A well-known beta-blocker with a similar structure, used in the treatment of heart failure and hypertension.
9-Ethylcarbazole: Another carbazole derivative with applications in organic electronics and materials science.
Uniqueness
9-[2-(2-Methoxyphenoxy)ethyl]carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenoxyethyl group enhances its solubility and bioavailability compared to other carbazole derivatives .
Properties
IUPAC Name |
9-[2-(2-methoxyphenoxy)ethyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-23-20-12-6-7-13-21(20)24-15-14-22-18-10-4-2-8-16(18)17-9-3-5-11-19(17)22/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKMBWQFRCIVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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